molecular formula C19H21N3O6S B10878771 2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone

2-(3-Methylphenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone

Cat. No.: B10878771
M. Wt: 419.5 g/mol
InChI Key: CWYRYFKYJSCEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that features a combination of phenoxy, nitrophenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methylphenol with an appropriate halogenated ethanone to form the phenoxy intermediate. This intermediate is then reacted with 4-(2-nitrophenylsulfonyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The phenoxy and nitrophenyl groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of quinones or other oxidized products.

Scientific Research Applications

2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXY-4-METHYLPHENOXY)-N-(2-NITROPHENYL)ACETAMIDE
  • N-(2-METHYL-4-NITROPHENYL)-2-(4-METHYLPHENOXY)ACETAMIDE
  • 2-(2-METHOXY-4-METHYLPHENOXY)-N-(4-PHENOXYPHENYL)ACETAMIDE

Uniqueness

2-(3-METHYLPHENOXY)-1-{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and nitrophenyl groups allows for diverse chemical reactivity, while the piperazino group provides potential for biological activity.

Properties

Molecular Formula

C19H21N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C19H21N3O6S/c1-15-5-4-6-16(13-15)28-14-19(23)20-9-11-21(12-10-20)29(26,27)18-8-3-2-7-17(18)22(24)25/h2-8,13H,9-12,14H2,1H3

InChI Key

CWYRYFKYJSCEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.